2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide
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Overview
Description
2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide is a chemical compound with the molecular formula C6H7ClN2O2. It is a white crystalline solid that is soluble in organic solvents. This compound is known for its anti-inflammatory and analgesic properties, which are attributed to its ability to inhibit the production of prostaglandin E2 (PGE2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide typically involves the reaction of 2-chloroacetyl chloride with 5-methylisoxazole in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in studies related to its anti-inflammatory and analgesic properties.
Medicine: It is investigated for its potential use in the treatment of inflammatory diseases and pain management.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, the compound reduces the production of prostaglandin E2 (PGE2), leading to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-methylisoxazol-3-yl)acetamide: This compound is similar in structure but lacks the phenyl group.
2-chloro-N-(3-methylisoxazol-5-yl)acetamide: This compound has a similar structure but with a different position of the methyl group on the isoxazole ring.
Uniqueness
2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide is unique due to its specific combination of the chloro, methylisoxazol, and phenyl groups, which contribute to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-7-10(15-17-8)14-12(16)11(13)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROTDJNVBQVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200857 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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